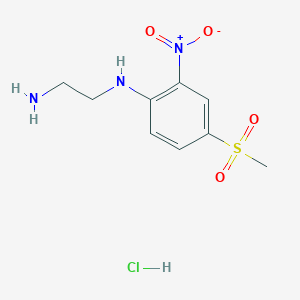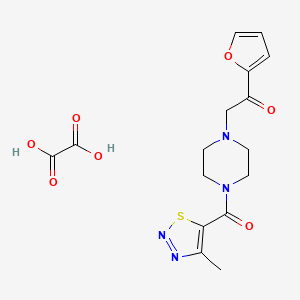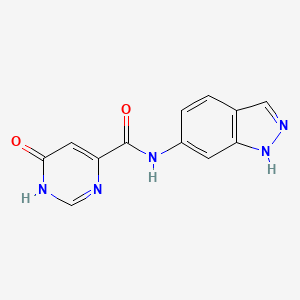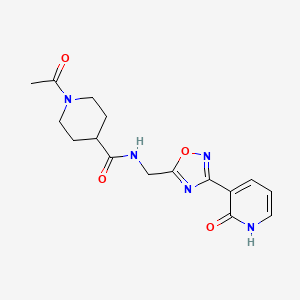![molecular formula C17H23N3O2 B2572384 2-[(4-tert-butylphenyl)formamido]-N-(1-cyanopropyl)acetamide CAS No. 1796967-97-9](/img/structure/B2572384.png)
2-[(4-tert-butylphenyl)formamido]-N-(1-cyanopropyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-tert-butylphenyl)formamido]-N-(1-cyanopropyl)acetamide, commonly referred to as TAK-659, is a small molecule inhibitor that has shown promising results in various preclinical studies. It belongs to the class of compounds known as protein kinase inhibitors, which are widely used in the treatment of cancer and other diseases.
作用机制
TAK-659 exerts its pharmacological effects by inhibiting the activity of BTK, ITK, and TAK. BTK is a key mediator of B-cell receptor (BCR) signaling, which is essential for the survival and proliferation of B-cells. ITK and TAK are involved in the signaling pathways of T-cells and play a critical role in the activation and proliferation of these cells. By inhibiting these kinases, TAK-659 can suppress the activation and proliferation of both B-cells and T-cells, leading to the suppression of the immune response.
Biochemical and Physiological Effects:
The inhibition of BTK, ITK, and TAK by TAK-659 has several biochemical and physiological effects. It can lead to the suppression of the immune response, which can be beneficial in the treatment of autoimmune diseases and inflammatory disorders. It can also inhibit the growth and proliferation of cancer cells, making it a potential therapeutic agent for the treatment of cancer. However, the inhibition of these kinases can also result in adverse effects, such as increased susceptibility to infections and impaired immune function.
实验室实验的优点和局限性
TAK-659 has several advantages for lab experiments, including its potency, selectivity, and oral bioavailability. It has been shown to be effective in various preclinical models, making it a promising candidate for further development. However, the limitations of TAK-659 include its potential for off-target effects and toxicity, which need to be carefully evaluated in future studies.
未来方向
There are several future directions for the research and development of TAK-659. One potential direction is the investigation of its efficacy in combination with other therapeutic agents, such as chemotherapy and immunotherapy. Another direction is the exploration of its potential in the treatment of other diseases, such as viral infections and neurological disorders. Additionally, further studies are needed to evaluate its safety and toxicity in humans, as well as its pharmacokinetics and pharmacodynamics.
合成方法
The synthesis of TAK-659 involves a multi-step process that starts with the preparation of 4-tert-butylbenzaldehyde. The aldehyde is then reacted with hydroxylamine to form the corresponding oxime, which is subsequently reduced to the amine using sodium borohydride. The resulting amine is then coupled with N-(1-cyanopropyl)acetamide in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form TAK-659.
科学研究应用
TAK-659 has been extensively studied in various preclinical models and has shown promising results in the treatment of various types of cancer, autoimmune diseases, and inflammatory disorders. It has been found to inhibit the activity of several kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and T-cell receptor-associated kinase (TAK). These kinases play a crucial role in the activation and proliferation of immune cells, and their inhibition by TAK-659 can lead to the suppression of the immune response.
属性
IUPAC Name |
4-tert-butyl-N-[2-(1-cyanopropylamino)-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-5-14(10-18)20-15(21)11-19-16(22)12-6-8-13(9-7-12)17(2,3)4/h6-9,14H,5,11H2,1-4H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQYELPGHXFPND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)NC(=O)CNC(=O)C1=CC=C(C=C1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2572301.png)
![N-[2-(3,5-Dimethylphenyl)imidazo[1,2-a]pyridin-3-yl]-2-ethylsulfanylacetamide](/img/structure/B2572302.png)




![2-((2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2572311.png)
![3-cyclopentyl-5,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2572315.png)
![N-tert-butyl-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2572316.png)
![4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-1,4'-bipiperidine](/img/structure/B2572317.png)

![Benzo[d][1,3]dioxol-5-yl(4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2572320.png)

![3-[[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl]-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole](/img/structure/B2572324.png)